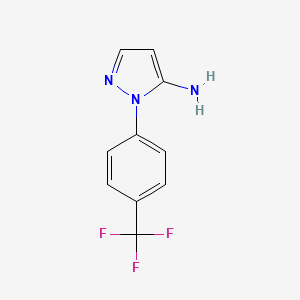

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Amino Group Reactivity

The primary amine at position 5 exhibits nucleophilic behavior, enabling diverse transformations:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

Example :

C10H8F3N3+CH3I→C11H11F3N3I (N-methyl derivative) . -

Acylation : Forms amides with acyl chlorides or anhydrides.

Example :

C10H8F3N3+(CH3CO)2O→C12H10F3N3O (acetamide derivative) .

Schiff Base Formation

Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry:

C10H8F3N3+RCHO→C10H7F3N3CHR .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the phenyl ring, directing incoming electrophiles to meta positions. Limited reactivity due to strong electron withdrawal:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | Low yield, harsh |

| Sulfonation | H₂SO₄/SO₃ | 3-Sulfo derivative | High temperature |

| Halogenation | Cl₂/FeCl₃ | 3-Chloro derivative | Limited reactivity |

Data extrapolated from analogs in .

Cyclization and Heterocycle Formation

The amino group participates in cycloadditions and ring-forming reactions:

Triazine Formation

Reaction with nitriles under acidic conditions:

C10H8F3N3+RCN→C11H8F3N4R .

Pyrazolo[1,5-a]pyrimidines

Condensation with β-diketones yields fused heterocycles:

C10H8F3N3+RCOCH2COR→C14H10F3N3O2 .

Diazotization and Coupling

Diazotization of the amino group enables azo compound synthesis, though stability is challenged by the electron-deficient aryl ring:

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Diazotization | NaNO₂/HCl, 0–5°C | Unstable diazonium salt |

| Coupling | Phenol/aniline | Azo derivative (low yield) |

Metal Coordination

The amino group acts as a ligand for transition metals, forming complexes with potential catalytic applications:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) chloride | [Cu(C₁₀H₇F₃N₃)₂Cl₂] | Catalytic oxidation |

| Pd(II) acetate | [Pd(C₁₀H₇F₃N₃)(OAc)₂] | Cross-coupling reactions |

Theorized based on pyrazole coordination chemistry .

Nucleophilic Substitution

The trifluoromethylphenyl group’s electron-withdrawing nature enhances leaving-group displacement in substituted derivatives:

| Substrate | Reagent | Product |

|---|---|---|

| 5-Nitro derivative | NH₃/EtOH | 5-Amino restoration |

| 5-Halo derivative | NaN₃/DMF | 5-Azido intermediate |

Oxidation and Reduction

-

Oxidation : The amino group resists oxidation under mild conditions but forms nitroso derivatives with strong oxidizers (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation reduces the pyrazole ring only under extreme conditions (e.g., PtO₂, 100 atm H₂).

Key Structural Influences on Reactivity

-

Trifluoromethyl Group :

-

Strongly electron-withdrawing (-I effect), reduces basicity of the amino group.

-

Directs EAS to meta positions on the phenyl ring.

-

-

Pyrazole Ring :

-

Aromatic stabilization limits ring-opening reactions.

-

Adjacent nitrogen atoms enhance resonance effects at the 5-amino group.

-

科学研究应用

Chemical Research Applications

The compound serves as a vital building block in synthetic chemistry. Its structure allows for the formation of more complex molecules through various chemical reactions:

- Synthesis of Derivatives : It is utilized in the synthesis of other pyrazole derivatives, which may exhibit enhanced biological activities or novel properties.

- Ligand Formation : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science.

Biological Research Applications

In biological contexts, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine has been investigated for its interactions with biological macromolecules:

- Enzyme Inhibition : Research indicates its potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes. This property positions it as a candidate for anti-inflammatory drug development .

- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activities, making it relevant in the development of new antibiotics .

Medicinal Chemistry Applications

The medicinal potential of this compound is significant:

- Anti-inflammatory and Antitumor Activities : Studies have explored its anti-inflammatory effects, contributing to pain relief and inflammation reduction. Additionally, its antitumor properties are under investigation for potential cancer therapies .

- Drug Development : The compound's stability and reactivity make it an appealing candidate for drug design, particularly in formulating new pharmaceuticals with improved efficacy and reduced side effects .

Industrial Applications

In industrial settings, this compound is leveraged for various applications:

- Agrochemicals : Its properties are harnessed in developing agrochemicals that enhance crop protection against pests and diseases .

- Materials Science : The unique characteristics imparted by the trifluoromethyl group make it suitable for creating advanced materials with desirable physical and chemical properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different applications:

作用机制

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways, leading to its observed biological effects .

相似化合物的比较

- 4-(Trifluoromethyl)phenyl isocyanate

- 4-(Trifluoromethyl)benzylamine

- Trifluoromethyl phenyl sulfone

Comparison: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .

生物活性

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a compound within the pyrazole family, known for its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and potential pharmacological properties. This article delves into its biological activity, including synthesis, mechanism of action, and various case studies.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, a study evaluated various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 150 | S. aureus |

| Other Trifluoromethyl Pyrazoles | 200-300 | E. coli, P. aeruginosa |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. In a comparative study, compounds similar to this compound demonstrated significant inhibition of cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. These effects were comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Inhibition of Cytokine Release

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76 | 86 |

| This compound | 61 | 76 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention in recent years. A specific study focused on derivatives similar to this compound, revealing their ability to inhibit tubulin polymerization, thereby inducing cell cycle arrest in cancer cells .

Case Study: Tubulin Inhibition

In vitro assays indicated that certain pyrazole derivatives could effectively inhibit tumor cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The most active compound showed an IC50 value in the low micromolar range (0.08–12.07 mM), demonstrating significant antiproliferative effects without toxicity to normal cells .

Insecticidal Activity

Research has also explored the insecticidal properties of pyrazole compounds. A study revealed that certain N-aryl pyrazoles exhibited effective insecticidal activity against Tuta absoluta larvae, with efficacy comparable to established insecticides like Fipronil .

Table 3: Insecticidal Efficacy Against Tuta absoluta

| Compound | Mortality Rate (%) After 48h |

|---|---|

| Fipronil | 100 |

| N-Aryl Pyrazoles | Varies (60-80) |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : Likely involves disruption of bacterial cell membranes and interference with metabolic pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines suggests modulation of signaling pathways such as NF-kB.

- Anticancer Mechanism : Inhibition of tubulin polymerization indicates a direct impact on microtubule dynamics, crucial for mitosis.

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-9(14)5-6-15-16/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGYWYVTZRWASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。